![molecular formula C19H33ClSn B14254589 Tributyl[(2-chlorophenyl)methyl]stannane CAS No. 174473-24-6](/img/structure/B14254589.png)
Tributyl[(2-chlorophenyl)methyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(2-chlorophenyl)methyl]stannane is an organotin compound with the molecular formula C19H33ClSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (2-chlorophenyl)methyl group. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[(2-chlorophenyl)methyl]stannane can be synthesized through the reaction of tributylstannyl lithium with (2-chlorophenyl)methyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(2-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions.
Radical Reactions: It is used in radical-mediated reactions such as the Barton-McCombie deoxygenation.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents like alkyl halides and bases are used.
Radical Reactions: Conditions often involve the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Major Products Formed
Reduction: The major products are typically the reduced forms of the starting materials.
Substitution: Products include substituted organotin compounds.
Radical Reactions: Products vary depending on the specific reaction but can include deoxygenated or cyclized compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl[(2-chlorophenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of tributyl[(2-chlorophenyl)methyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tin atom in the compound can form stable intermediates with various substrates, facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Similar in structure but with a hydrogen atom instead of the (2-chlorophenyl)methyl group.
Tributyl(4-chlorophenyl)stannane: Similar but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
Tributyl[(2-chlorophenyl)methyl]stannane is unique due to the presence of the (2-chlorophenyl)methyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in radical-mediated processes .
Eigenschaften
CAS-Nummer |
174473-24-6 |
|---|---|
Molekularformel |
C19H33ClSn |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
tributyl-[(2-chlorophenyl)methyl]stannane |
InChI |
InChI=1S/C7H6Cl.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UUDXCYJYYWNSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


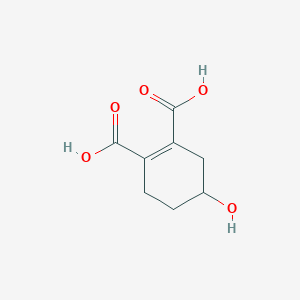

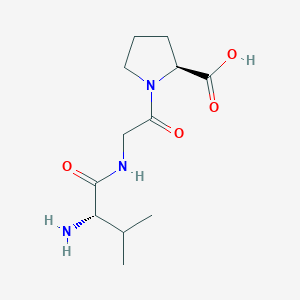
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
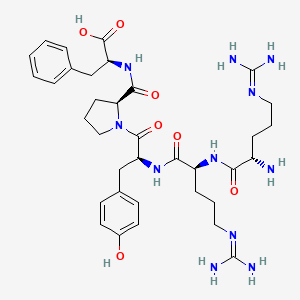

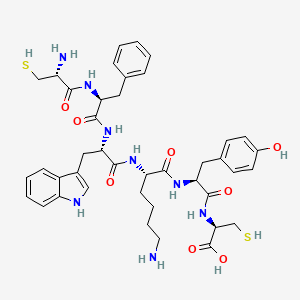
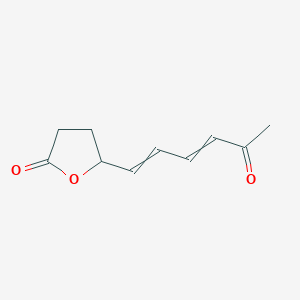
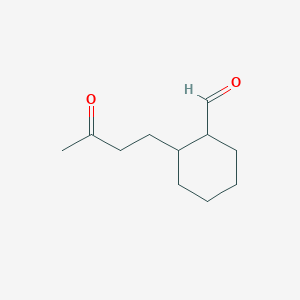

![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
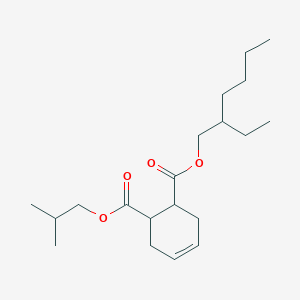
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
